2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2-methylmorpholine with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The exact reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is optimized for maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives of the compound .
Scientific Research Applications
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopiperidine: A related compound with similar structural features and applications.
2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride: Another compound with a piperidine and morpholine moiety, used in similar research applications.
Uniqueness
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is unique due to its specific combination of a methyl group, piperidine ring, and morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in neuropharmacology and oncology. This compound features a morpholine ring substituted with a piperidine moiety and a methyl group, which contributes to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various pharmacological applications.
- Molecular Formula : C12H18Cl2N2O
- Molecular Weight : Approximately 257.20 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reductive Amination : This method includes the reaction of morpholine derivatives with piperidine under controlled conditions.
- Reagents : Common reagents include reducing agents such as sodium borohydride and solvents like dimethylformamide (DMF) or acetonitrile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects :
- Acetylcholinesterase Inhibition : This activity is particularly relevant for neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function.
- Potential Neuroprotective Properties : The compound may protect neuronal cells from apoptosis, contributing to its therapeutic potential in neurodegenerative disorders.
-
Anticancer Activity :
- Mechanisms of Action : It has shown promise in inducing apoptosis in tumor cells, which is critical for cancer therapy.
- In Vitro Studies : Various derivatives of this compound have been tested against cancer cell lines, indicating significant cytotoxic effects and the ability to inhibit tumor growth through apoptosis pathways.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Neuroprotective | Acetylcholinesterase inhibition | |
Anticancer | Induction of apoptosis in tumor cells | |
Protein Interaction | Binding affinity studies with receptors |
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to the inhibition of acetylcholinesterase, leading to increased acetylcholine levels and enhanced synaptic transmission.
Case Study: Anticancer Activity
In another study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, confirmed through flow cytometry analyses .
Properties
IUPAC Name |
2-methyl-4-piperidin-4-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFISZGCJHZTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.